molecular formula C16H17NO3 B2488464 N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034566-42-0

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

Cat. No.: B2488464
CAS No.: 2034566-42-0
M. Wt: 271.316
InChI Key: UZKVGIDAVQLJTP-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety attached to a cyclohexene ring via a carboxamide linkage

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(20-14)13-8-9-19-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKVGIDAVQLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide typically involves the condensation of bifuran derivatives with cyclohexenone intermediates. One common method includes the use of acetoacetanilide and aromatic aldehydes in the presence of a basic ionic liquid such as 2-hydroxyethylammonium acetate . This reaction is carried out in ethanol at ambient conditions, resulting in high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvents, such as sodium carbonate in water/ethanol mixtures, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxymethyl derivatives, substituted lactones, and epoxides .

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various biochemical pathways, making it a potential therapeutic agent for diseases such as diabetes and cancer.

Comparison with Similar Compounds

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is an organic compound characterized by a unique structure that combines a bifuran moiety with a cyclohexene ring linked through a carboxamide group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Property Details
IUPAC Name N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS Number 2034566-42-0

Synthesis

The synthesis of this compound typically involves the condensation of bifuran derivatives with cyclohexenone intermediates. A common synthetic route includes using acetoacetanilide and aromatic aldehydes in the presence of a basic ionic liquid like 2-hydroxyethylammonium acetate. This method not only facilitates the formation of the desired compound but also emphasizes environmentally friendly practices by utilizing benign solvents and catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor, particularly targeting glycosidases, which are crucial in various metabolic processes. The compound mimics substrate or transition states, effectively inhibiting enzyme activity and altering metabolic pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its structural features that enhance membrane permeability and disrupt cellular functions in bacteria and fungi.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation
    • In vitro studies assessed the compound's impact on LPS-induced inflammation in macrophages. The results showed a significant reduction in TNF-alpha production, suggesting that this compound could serve as an effective anti-inflammatory agent.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities:

Compound Activity
Cyclohexenone derivativesAntimicrobial, anticancer
Bifuran-containing compoundsAntioxidant, anti-inflammatory

The unique combination of the bifuran moiety and cyclohexene structure in this compound enhances its biological activity compared to similar compounds.

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